molecular formula C5H4F3IN2 B12218655 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B12218655
M. Wt: 276.00 g/mol
InChI Key: NCDNNFNDNSZMBA-UHFFFAOYSA-N
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Description

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound characterized by the presence of an iodine atom and a trifluoroethyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative .

Scientific Research Applications

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group and iodine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
  • 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonamide

Uniqueness

This compound is unique due to the presence of both an iodine atom and a trifluoroethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H4F3IN2

Molecular Weight

276.00 g/mol

IUPAC Name

5-iodo-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3H2

InChI Key

NCDNNFNDNSZMBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)I

Origin of Product

United States

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